Des(oxopentyl) Valsartan Methyl Ester Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

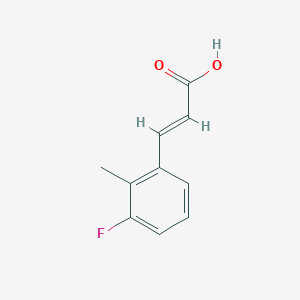

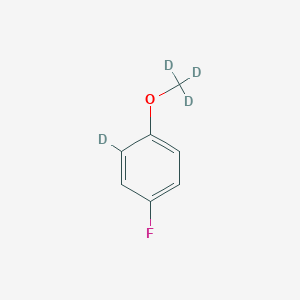

Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is a derivative compound of Valsartan . It has the molecular formula C20 H23 N5 O2 . H Cl and a molecular weight of 401.89 . It is also known as Methyl (2S)-2- { [ (2′-cyano-4-biphenylyl)methyl]amino}-3-methylbutyrate .

Synthesis Analysis

The synthesis of Valsartan, a pharmaceutical agent used in antihypertensive therapy, has been described in literature. The synthesis process involves five steps starting from 4’-methyl-2-cyanobiphenyl. The key step involves tetrazole ring formation catalyzed by Lewis acid . Another efficient synthesis of Valsartan involves a Negishi reaction .Molecular Structure Analysis

The molecular structure of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is represented by the formula C20 H23 N5 O2 . H Cl . Further analysis such as NMR, MS spectroscopy, and structure elucidation can provide more detailed information about its molecular structure .Chemical Reactions Analysis

The key chemical reaction in the synthesis of Valsartan involves the formation of a tetrazole ring, catalyzed by a Lewis acid . In another synthesis method, a Negishi reaction is used for the formation of the aryl-aryl bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride can be inferred from its molecular formula C20 H23 N5 O2 . H Cl and molecular weight 401.89 . Detailed properties such as solubility, melting point, boiling point, etc., may require further experimental analysis.作用機序

While specific information on the mechanism of action of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride is not available, Valsartan, the parent compound, is an angiotensin-receptor blocker used to manage hypertension and heart failure . It works by selectively binding to angiotensin receptor 1 (AT1) and preventing the protein angiotensin II from binding and exerting its hypertensive effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Des(oxopentyl) Valsartan Methyl Ester Hydrochloride involves the modification of Valsartan, which is an angiotensin II receptor antagonist. The modification involves the removal of the oxopentyl group from Valsartan and the addition of a methyl ester group. The hydrochloride salt is then formed by reacting the compound with hydrochloric acid.", "Starting Materials": [ "Valsartan", "Methyl iodide", "Sodium hydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Deprotection of oxopentyl group from Valsartan using sodium hydride in methanol to obtain Des(oxopentyl) Valsartan", "Step 2: Methylation of Des(oxopentyl) Valsartan using methyl iodide in the presence of a base to obtain Des(oxopentyl) Valsartan Methyl Ester", "Step 3: Formation of Des(oxopentyl) Valsartan Methyl Ester Hydrochloride by reacting Des(oxopentyl) Valsartan Methyl Ester with hydrochloric acid" ] } | |

CAS番号 |

1111177-20-8 |

分子式 |

C₂₀H₂₃N₅O₂ · HCi |

分子量 |

365.433646 |

同義語 |

N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-, L-Valine, Methyl Ester, Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)